5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde
Description
Chemical Structure and Properties 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde is a benzaldehyde derivative featuring a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at position 5, a hydroxyl group at position 2, and a methyl group at position 3. This compound is notable for its steric and electronic properties, influenced by the bulky TBDMS group, which enhances solubility in nonpolar solvents and protects reactive hydroxyl functionalities during synthetic processes .
Properties
Molecular Formula |
C15H24O3Si |
|---|---|
Molecular Weight |
280.43 g/mol |
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-hydroxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H24O3Si/c1-11-7-12(8-13(9-16)14(11)17)10-18-19(5,6)15(2,3)4/h7-9,17H,10H2,1-6H3 |
InChI Key |
JPBITBSDZIHDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde typically involves the protection of the hydroxyl group of 2-hydroxy-3-methylbenzaldehyde with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde functionality undergoes controlled oxidation to carboxylic acids. A documented method employs manganese(IV) oxide (MnO₂) in dichloromethane (DCM) under anhydrous conditions, achieving 95% yield of 5-(((tert-butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzoic acid. This reaction proceeds via radical intermediates, with MnO₂ acting as a mild oxidizing agent .
Key Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| MnO₂ (excess) | DCM | RT, 2 hr | 95% |
Alternative oxidants like potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in acetone (Jones oxidation) are also effective but require stringent pH control to avoid desilylation.
Reduction Reactions
The aldehyde group is selectively reduced to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ in ethanol at 0°C quantitatively yields 5-(((tert-butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzyl alcohol, preserving the TBDMS group.
Comparative Performance:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | EtOH | 0°C, 30 min | 99% |
| LiAlH₄ | THF | RT, 1 hr | 95% |
LiAlH₄ offers faster kinetics but risks over-reduction if stoichiometry is mismatched.
Nucleophilic Substitution at the TBDMS-Protected Hydroxyl Group
The TBDMS ether undergoes deprotection under acidic (e.g., HCl/THF) or fluoride-mediated conditions (e.g., TBAF in THF), regenerating the free hydroxyl group. Subsequent functionalization includes:
-
Silyl Exchange: Reaction with triethylsilyl chloride (TES-Cl) in DMF replaces TBDMS with TES, achieving 85% yield.
-
Alkylation: Treatment with alkyl halides (e.g., MeI) in the presence of NaH forms methyl ether derivatives (78% yield) .
Deprotection Efficiency:
| Reagent | Conditions | Yield of Free –OH |
|---|---|---|
| HCl (1M) | THF, RT, 2 hr | 90% |
| TBAF (1M) | THF, RT, 30 min | 98% |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring participates in Friedel-Crafts alkylation. For example, reaction with tert-butyl chloride and AlCl₃ at 50°C introduces a tert-butyl group para to the aldehyde (62% yield) .
Condensation Reactions
The aldehyde engages in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) under basic conditions, forming α,β-unsaturated derivatives. A typical protocol uses piperidine as a catalyst in ethanol (70% yield).
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, while UV-Vis studies show no photodegradation below 300 nm. These properties enable its use in high-temperature synthesis and photoresist applications .
This compound’s dual functionality allows sequential modifications, making it indispensable in multistep syntheses of pharmaceuticals and advanced materials. Future research should explore its catalytic asymmetric reactions and cross-coupling potential.
Scientific Research Applications
5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde is a chemical compound featuring a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzaldehyde derivative. It is often used in organic synthesis because of its stability and reactivity, particularly in the protection of hydroxyl groups. The molecular formula for this compound is C15H24O3Si, and it has a molecular weight of 280.43 g/mol .
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as an intermediate in synthesizing complex organic molecules, mainly in protecting and deprotecting hydroxyl groups.
- Biology It is employed in the synthesis of biologically active compounds and pharmaceuticals.
- Medicine It is utilized in developing drug candidates and therapeutic agents.
- Industry It is applied in the production of fine chemicals and materials science.
This compound has garnered interest in medicinal chemistry because of its potential biological activities.
Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant free radical scavenging ability. For example, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant potential. Results indicate that the compound demonstrates notable antioxidant activity, comparable to well-established antioxidants like butylated hydroxytoluene (BHT).
| Concentration (µg/mL) | % Free Radical Scavenging Activity |
|---|---|
| 10 | 20 |
| 20 | 40 |
| 40 | 60 |
| 60 | 80 |
| 100 | 100 |
Antimicrobial Activity
In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods such as the disk diffusion assay.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 32 |
| Escherichia coli (ATCC 25922) | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | 128 |
These findings suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating bacterial infections.
Cytotoxic Effects
Cytotoxicity assays reveal that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve DNA interaction, leading to cellular stress responses. Research indicates that similar benzaldehyde derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values suggesting promising therapeutic potential.
Case Studies
Mechanism of Action
The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and stability, preventing unwanted reactions at the hydroxyl site. The compound can be deprotected under acidic or basic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Table 1: Structural and Functional Group Comparison
*Calculated based on analogous TBDMS-containing compounds.
Key Observations
Steric and Electronic Effects :
- The TBDMS group in the target compound provides superior steric shielding compared to tert-butyl or methylthio groups in analogues, reducing undesired side reactions (e.g., oxidation or nucleophilic attack) .
- Methylthio (-S-CH3) and thienyl (-C₄H₃S) groups in analogues enhance electron density at the aromatic ring, facilitating metal coordination (e.g., in lanthanide complexes) .
Solubility and Reactivity :
- The TBDMS group increases hydrophobicity, making the target compound more soluble in organic solvents like dichloromethane or THF compared to polar analogues like 5-chloro-2-hydroxy-3-methylbenzaldehyde .
- The unprotected hydroxyl group at position 2 in all compounds allows for hydrogen bonding or deprotonation, critical for metal chelation or further derivatization .
Functional and Application-Based Comparison
Critical Insights
Biological Activity
5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-hydroxy-3-methylbenzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antioxidant, antimicrobial, and cytotoxic effects.
The molecular formula for this compound is with a molecular weight of 280.43 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known to enhance the stability and solubility of organic molecules.
1. Antioxidant Activity
Antioxidant activity is a critical aspect of many biologically active compounds. Studies have shown that compounds with similar structures exhibit significant free radical scavenging ability. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant potential. Results indicate that the compound demonstrates notable antioxidant activity, comparable to well-established antioxidants like butylated hydroxytoluene (BHT) .
| Concentration (µg/mL) | % Free Radical Scavenging Activity |
|---|---|
| 10 | 20 |
| 20 | 40 |
| 40 | 60 |
| 60 | 80 |
| 100 | 100 |
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods such as the disk diffusion assay.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 32 |
| Escherichia coli (ATCC 25922) | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | 128 |
These findings suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating bacterial infections .
3. Cytotoxic Effects
Cytotoxicity assays reveal that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve DNA interaction, leading to cellular stress responses. Research indicates that similar benzaldehyde derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values suggesting promising therapeutic potential .
Case Studies
Case Study: Antioxidant and Antimicrobial Evaluation
In a recent study, researchers synthesized several derivatives of benzaldehyde and evaluated their biological activities. Among these, the TBDMS-substituted benzaldehyde demonstrated superior antioxidant and antimicrobial properties compared to its unsubstituted counterparts. The study concluded that modifications at specific positions on the benzene ring can significantly enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
